1-Isopropyl-3-(2-pyridyl)-2-thiourea
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Overview
Description
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents. This particular compound features a pyridinyl group and an isopropyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) typically involves the reaction of isopropylamine with 2-chloropyridine to form N-(1-methylethyl)-2-pyridinamine. This intermediate is then reacted with thiophosgene to yield the desired thiourea compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the thiophosgene.
Industrial Production Methods
In an industrial setting, the production of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is usually achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride or aluminum chloride, and are usually performed under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the pyridinyl group.
Scientific Research Applications
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N,N’-bis(1-methylethyl)
- Thiourea, N-(1-methylethyl)-N-(5-methyl-2-pyridinyl)
- Thiourea, N-(1-methylethyl)-N’-3-pyridinyl
Uniqueness
Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties, such as enhanced binding affinity to certain enzymes or receptors, compared to other thiourea derivatives.
Properties
CAS No. |
60560-45-4 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
1-propan-2-yl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13) |
InChI Key |
VOUIBGCNFWNXSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=S)NC1=CC=CC=N1 |
Origin of Product |
United States |
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